
Mirabegron N-carbamoylglucuronide
描述
Mirabegron N-carbamoylglucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation of mirabegron, a process that enhances its solubility and facilitates its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mirabegron N-carbamoylglucuronide involves the glucuronidation of mirabegron. This reaction typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to mirabegron . The specific UGTs involved in this process include UGT2B7, UGT1A3, and UGT1A8 .
Industrial Production Methods
Industrial production of this compound is not commonly practiced, as it is primarily a metabolite formed in vivo. the synthesis of mirabegron itself can be achieved through a series of chemical reactions starting from ®-styrene epoxide, involving regioselective reductive amination and amidation .
化学反应分析
Types of Reactions
Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The glucuronidation process that forms this compound typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction conditions are generally mild, occurring at physiological pH and temperature.
Major Products Formed
The primary product formed from the glucuronidation of mirabegron is this compound. Other metabolites of mirabegron include mirabegron O-glucuronide and N-glucuronide .
科学研究应用
Mirabegron N-carbamoylglucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the body.
Drug Development: Understanding the metabolic pathways of mirabegron can aid in the development of new drugs with similar mechanisms of action.
Toxicology: Investigating the safety and potential side effects of mirabegron and its metabolites.
作用机制
Mirabegron N-carbamoylglucuronide exerts its effects through the activation of beta-3 adrenergic receptors. These receptors are primarily located in the bladder, where their activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity and alleviates symptoms of overactive bladder .
相似化合物的比较
Similar Compounds
2-Oxo-mirabegron N-carbamoylglucuronide: Another metabolite of mirabegron formed through oxidation and glucuronidation.
Mirabegron O-glucuronide: A metabolite formed through the glucuronidation of the hydroxyl group on mirabegron.
Mirabegron N-glucuronide: A metabolite formed through the glucuronidation of the amine group on mirabegron.
Uniqueness
Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pattern, which involves the carbamoyl group. This specific modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites of mirabegron .
生物活性
Mirabegron N-carbamoylglucuronide is a significant metabolite of Mirabegron, a selective β3-adrenergic receptor agonist primarily used in the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and potential therapeutic applications.
Overview of Mirabegron
Mirabegron (chemical formula: C22H29N3O2) functions by activating β3-adrenergic receptors located in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This mechanism results in reduced urinary frequency and urgency, making it an effective treatment for OAB symptoms .
Metabolism and Formation of N-Carbamoylglucuronide
Upon administration, Mirabegron undergoes extensive hepatic metabolism, primarily through glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT2B7, UGT1A3, and UGT1A8. The major metabolic pathways include:
- Amide Hydrolysis : Producing metabolites M5, M16, and M17.
- Glucuronidation : Leading to several glucuronide metabolites including mirabegron O-glucuronide, N-glucuronide, and N-carbamoylglucuronide (M12) .
Clinical Implications
The clinical implications of N-carbamoylglucuronide primarily relate to its role in the pharmacokinetics and efficacy of Mirabegron. Understanding how this metabolite behaves in vivo can inform dosing strategies and potential side effects.
Data Table: Metabolic Pathways of Mirabegron
Metabolite | Pathway | Enzymes Involved |
---|---|---|
Unchanged Mirabegron | Parent compound | - |
M5 (Amide Hydrolysis) | Amide Hydrolysis | - |
M12 (N-Carbamoylglucuronide) | Glucuronidation | UGT2B7, UGT1A3, UGT1A8 |
M11 (O-Glucuronide) | Glucuronidation | UGT2B7 |
M13 (N-Glucuronide) | Glucuronidation | UGT2B7 |
Case Studies and Research Findings
Several clinical studies have evaluated the efficacy and safety of Mirabegron in treating OAB. While specific studies on N-carbamoylglucuronide are scarce, findings from research on Mirabegron provide insight into its metabolites' roles:
- Phase III Trials : In trials involving over 10,500 patients with OAB, Mirabegron demonstrated significant improvements in urinary symptoms compared to placebo and was well-tolerated with minimal adverse effects .
- Pharmacokinetic Studies : Research indicates that the pharmacokinetics of Mirabegron show a dose-dependent increase in plasma concentrations, suggesting that metabolites like N-carbamoylglucuronide may influence therapeutic outcomes .
常见问题
Basic Research Questions
Q. What methodologies are recommended for assessing the cardiovascular safety of mirabegron N-carbamoylglucuronide in large populations?
- Large-scale cohort studies using a new-user design and propensity score matching to control confounding variables (e.g., smoking, obesity) are critical. For example, multinational databases (e.g., IMS PharMetrics, Truven MarketScan) can be analyzed to compare cardiovascular outcomes (e.g., AMI, stroke) between mirabegron and antimuscarinic users, censoring data upon the first cardiovascular event to minimize bias . Replication studies using common data models (e.g., Mini-Sentinel protocol) further validate findings .
Q. How should researchers design stability-indicating assays for this compound under ICH guidelines?
- Stability studies should employ stress testing (e.g., oxidative, alkaline conditions) followed by validated methods like High-Performance Thin-Layer Chromatography (HPTLC) to quantify degradation products. For example, a developed HPTLC method characterized 2-phenylethenamine as a major degradant under oxidative stress, with mass spectrometry (ESI-MS) confirming structural changes .
Q. What frameworks are effective for formulating research questions on mirabegron’s pediatric use?
- Use the PICO framework (Population: pediatric OAB patients; Intervention: mirabegron; Comparison: existing therapies; Outcome: efficacy/safety) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Critical appraisal of existing trials (e.g., exclusion of pediatric populations in phase III studies) helps identify gaps .
Advanced Research Questions
Q. How can researchers address discrepancies in efficacy onset timelines between mirabegron and comparators like vibegron?
- Conduct indirect treatment comparisons with aligned time points (e.g., week 4) and adjust for heterogeneity in trial designs (e.g., differing exploratory endpoints). For example, vibegron showed faster incontinence reduction at week 2, but mirabegron data at this timepoint were unavailable, necessitating sensitivity analyses for cross-trial validity .
Q. What methodological considerations are critical when studying mirabegron’s interactions with CYP2D6 substrates in comorbid populations?
- Real-world studies should prioritize patients with chronic conditions (e.g., hypertension, OAB) and polypharmacy. Use pharmacokinetic sub-studies to measure plasma concentrations of CYP2D6 substrates (e.g., metoprolol) and monitor cardiovascular responses. Note that prior studies in healthy adults showed no QT interval changes, but comorbid populations may exhibit different profiles .
Q. How can researchers mitigate bias in patent-related experimental data for mirabegron formulations?
- Align experimental designs with patent claims (e.g., stability data for specific crystal forms). For example, in patent disputes, courts scrutinize whether submitted data (e.g., photostability under harsh conditions) directly support claims described in the specification. Pre-submission review with legal counsel is advised to avoid exclusion of critical data .
Q. What strategies optimize the detection of mirabegron’s cardioprotective effects in high-risk populations (e.g., heart failure)?
- Design randomized trials with prespecified subgroup analyses for high-risk cohorts (e.g., NYHA class III-IV). The BEAT-HF II trial used hemodynamic parameters (e.g., LVEF) as endpoints and highlighted the need for long-term follow-up to assess sustained benefits .
Q. How should researchers reconcile conflicting data on mirabegron’s safety in elderly populations?
- Pooled analyses of phase III/IV trials (e.g., PILLAR study) with age-stratified cohorts (≥65 years) can clarify safety signals like hypertension. Adjust for polypharmacy and comorbidities using multivariate regression models. Real-world studies with extended follow-up (≥1 year) are essential to capture rare adverse events .
Q. Methodological Guidelines
- Data Contradiction Analysis : Use meta-regression to explore heterogeneity in trial outcomes (e.g., differing definitions of "hypertension" across studies) .
- Experimental Reproducibility : Adopt open-source protocols (e.g., Mini-Sentinel common data model) for replication studies to enhance transparency .
- Ethical Compliance : Ensure alignment with regulatory guidelines (e.g., ICH Q2(R2) for analytical validation) and obtain ethics approvals for pediatric or high-risk population studies .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-67-2 | |
Record name | Mirabegron N-carbamoylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。